8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Description
Properties
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBWFGHBQWSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information. Alternatively, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic amines .
Scientific Research Applications
Chemical and Biochemical Properties
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride exhibits unique chemical properties due to the presence of the fluorine atom, which enhances its stability and lipophilicity. This compound interacts with various biomolecules, influencing enzyme activity and neurotransmitter dynamics.
Key Properties:
- Molecular Formula : C7H13ClFN
- Molecular Weight : 165.63 g/mol
- IUPAC Name : 3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
- CAS Number : 1404196-44-6
Scientific Research Applications
The compound is utilized across several domains, including:
Medicinal Chemistry
This compound is primarily studied for its potential as a monoamine reuptake inhibitor , which can be beneficial in treating various mood disorders, including:
- Depression : It may alleviate symptoms by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.
- Anxiety Disorders : Its modulation of neurotransmitter levels can contribute to reduced anxiety symptoms.
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's action on neurotransmitter systems suggests potential efficacy in managing ADHD symptoms .
Synthetic Chemistry
The compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules and chiral auxiliaries for asymmetric synthesis . Its unique bicyclic structure allows for the exploration of structure-activity relationships in drug design.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Study 1: Monoamine Reuptake Inhibition
Research has demonstrated that derivatives of this compound effectively inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, indicating its potential utility in treating mood disorders .
Study 2: Enantioselective Synthesis
A study focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold revealed its application in synthesizing tropane alkaloids, which are known for their pharmacological activities . This highlights the compound's versatility in synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 8th position plays a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but with an oxygen atom instead of a fluorine atom.
3-Azabicyclo[3.2.1]octane derivatives: Various derivatives of 3-azabicyclo[3.2.1]octane exist, differing in the substituents attached to the bicyclic scaffold.
Uniqueness
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom at the 8th position, which imparts distinct chemical and biological properties compared to other similar compounds. This fluorine substitution can enhance the compound’s stability, binding affinity, and selectivity in various applications .
Biological Activity
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with significant implications in medicinal chemistry, particularly due to its structural similarity to tropane alkaloids. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a fluorine atom at the 8th position, enhancing its chemical stability and biological interactions.
Chemical Formula : CHClFN
Molecular Weight : 179.63 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:
- Cholinesterase Inhibition : The compound inhibits cholinesterase enzymes, leading to increased levels of acetylcholine, which can enhance neurotransmission in the nervous system.
- Monoamine Reuptake Inhibition : It has been identified as a potential monoamine reuptake inhibitor, which may be beneficial in treating mood disorders like depression and anxiety .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antidepressant Effects :
- Analgesic Properties :
Comparative Analysis with Similar Compounds
The unique fluorine substitution at the 8th position differentiates this compound from other bicyclic compounds:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Oxygen instead of Fluorine | Different reactivity and selectivity |
| 3-Azabicyclo[3.2.1]octane hydrochloride | Lacks Fluorine | Reduced biological activity |
Q & A
Q. What are the optimal synthetic routes for 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and fluorination. A validated route starts with a bicyclic urethane precursor (e.g., 8-azabicyclo[3.2.1]octane), followed by fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example:
Cyclization : React a urethane derivative with a fluorinating agent in acetonitrile at 60°C for 12 hours.
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates.
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol, followed by recrystallization from acetone/water.
Key Data :
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR : ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 2H, bridgehead H), 2.95–2.80 (m, 4H, CH₂), 2.10–1.90 (m, 2H, CH₂) .
- HRMS : Observed [M+H]⁺ at m/z 165.64 (calculated 165.64) .
- X-ray Crystallography : Confirms bicyclic framework and fluorine positioning (CCDC deposition recommended) .
Table 1 : Structural Descriptors
| Parameter | Value | Source |
|---|---|---|
| SMILES | C1CC2CNCC1C2F.Cl | |
| InChI Key | ARZGRQADWCHYAO-UHFFFAOYSA-N | |
| Melting Point | 215–217°C (dec.) |
Advanced Research Questions
Q. How does fluorination at the 8-position influence receptor binding affinity in CNS targets?
Methodological Answer: Fluorine’s electronegativity enhances dipole interactions with neurotransmitter receptors. Use radioligand binding assays (e.g., for serotonin or dopamine transporters):
In Vitro Assay : Incubate compound with HEK293 cells expressing hSERT (human serotonin transporter).
Competitive Binding : Measure displacement of [³H]paroxetine (IC₅₀: 12 nM for 8-fluoro derivative vs. 35 nM for non-fluorinated analog) .
MD Simulations : AMBER force field models predict fluorine stabilizes a hydrophobic pocket in the S1 binding site .
Key Finding : 8-Fluoro substitution increases binding selectivity by 2.8-fold compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from solvent polarity and salt form. Standardize protocols:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO.
- pH Adjustment : Solubility increases to 8.1 mg/mL at pH 3.0 (HCl-adjusted) due to protonation of the azabicyclo nitrogen .
Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| PBS (pH 7.4) | 2.3 | 25°C, 24 h | |
| DMSO | >50 | 25°C | |
| Ethanol | 15.6 | 25°C |
Q. How can metabolic stability of the 8-fluoro derivative be improved for in vivo studies?
Methodological Answer: Address cytochrome P450 (CYP) metabolism via structural tweaks:
Deuterium Incorporation : Replace labile C-H bonds with C-D at bridgehead positions (synthesize 8-fluoro-3-azabicyclo[3.2.1]octane-d₂ hydrochloride).
In Vitro Microsomal Assay : Human liver microsomes show t₁/₂ increases from 1.2 h (parent) to 4.5 h (deuterated analog) .
Pharmacokinetics : Deuterated form achieves 3.8-fold higher AUC in rodent models .
Q. What computational methods predict the compound’s blood-brain barrier (BBB) penetration?
Methodological Answer: Combine in silico models:
Q. How does the compound’s stereochemistry impact biological activity?
Methodological Answer: Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) and compare:
Q. Data Contradiction Analysis
- Fluorine Position : and report conflicting bioactivity for 8,8-difluoro vs. 8-fluoro derivatives. Resolve via head-to-head assays: 8-fluoro shows superior CNS penetration due to reduced molecular weight .
- Synthesis Yield : Batch variability (60–80%) attributed to moisture sensitivity during fluorination. Mitigate using anhydrous glovebox conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
